molecular formula C₃₂H₃₉NO₂₀ B1140491 2-Nitrophenyl beta-d-cellobioside heptaacetate CAS No. 70867-22-0

2-Nitrophenyl beta-d-cellobioside heptaacetate

Cat. No.: B1140491
CAS No.: 70867-22-0
M. Wt: 757.65
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Description

2-Nitrophenyl beta-d-cellobioside heptaacetate is a protected form of a cellobioside conjugate that serves as a critical synthetic precursor in biochemistry and enzymology research. Its primary research value lies in its role as the simplest organic precursor for the synthesis of p-nitrophenyl β-d-cellobioside (pNPC), a widely used chromogenic substrate and enzymatic marker . pNPC is a standard compound for studying the activity and kinetics of specific glycoside hydrolases, particularly cellobiohydrolases in the GH7 family . During the enzymatic process catalyzed by these enzymes, the colorless pNPC is hydrolyzed to release yellow p-nitrophenol, allowing researchers to monitor and quantify enzyme activity in real-time using spectrophotometric methods . This mechanism is fundamental for investigating the function of major cellulose-degrading enzymes, which are workhorses in natural carbon cycling and industrial bioprocesses . Research into enzyme kinetics on substrates like pNPC and the closely related ortho-nitrophenyl-β-d-cellobioside (oNPC) helps elucidate key catalytic behaviors, including productive and non-productive binding modes, which is vital for understanding the enzymes' action mechanism on natural cellulose and for engineering more efficient industrial enzymes .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-11-9-8-10-21(22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25-,26-,27+,28+,29-,30-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSYMFJBBGZUFS-MMXCIQNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

757.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Cellobiosyl Bromide Heptaacetate

The process begins with D-cellobiose octaacetate, where the anomeric hydroxyl group is selectively brominated using hydrogen bromide in acetic acid. This yields cellobiosyl bromide heptaacetate, a key intermediate characterized by its reactivity toward nucleophilic substitution:

D-cellobiose octaacetate+HBr/AcOHCellobiosyl bromide heptaacetate+Acetic acid\text{D-cellobiose octaacetate} + \text{HBr/AcOH} \rightarrow \text{Cellobiosyl bromide heptaacetate} + \text{Acetic acid}

Reaction conditions typically involve stirring at 0–5°C for 4–6 hours, achieving bromination efficiencies exceeding 85%.

Glycosylation with 2-Nitrophenol

The cellobiosyl bromide heptaacetate is then coupled with 2-nitrophenol under Koenigs–Knorr conditions. Silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) serves as the promoter, facilitating the formation of the β-glycosidic bond:

Cellobiosyl bromide heptaacetate+2-nitrophenolAg2CO3/CH2Cl22-Nitrophenyl beta-D-cellobioside heptaacetate+HBr\text{Cellobiosyl bromide heptaacetate} + \text{2-nitrophenol} \xrightarrow{\text{Ag}2\text{CO}3/\text{CH}2\text{Cl}2} \text{this compound} + \text{HBr}

Critical parameters include:

  • Solvent : Anhydrous dichloromethane or chloroform.

  • Temperature : −10°C to 0°C to minimize side reactions.

  • Molar ratio : 1:1.2 (cellobiosyl bromide to 2-nitrophenol).

Yields range from 60–75%, with purity dependent on rigorous exclusion of moisture.

Alternative Methods and Modifications

Direct Acetylation of Cellobiose Glycosides

An alternative route involves synthesizing beta-D-cellobioside from cellobiose, followed by exhaustive acetylation. Cellobiose is first converted to its glycoside using 2-nitrophenol under basic conditions (e.g., NaH/DMF), after which the seven remaining hydroxyl groups are acetylated with acetic anhydride in pyridine:

Cellobiose+2-nitrophenolNaH2-Nitrophenyl beta-D-cellobioside(Ac)2OHeptaacetate\text{Cellobiose} + \text{2-nitrophenol} \xrightarrow{\text{NaH}} \text{2-Nitrophenyl beta-D-cellobioside} \xrightarrow{\text{(Ac)}_2\text{O}} \text{Heptaacetate}

This method, while straightforward, often results in lower β-selectivity (50–65%) compared to Koenigs–Knorr.

Regioselective Re-acylation

Adapted from liquid crystal synthesis protocols, cellobiose octaacetate undergoes bromination, coupling with 2-nitrophenol, and selective deacetylation-reacylation to optimize solubility:

  • Bromination at the anomeric position.

  • Coupling with 2-nitrophenol.

  • Partial deacetylation using n-butylamine/methanol.

  • Re-acetylation with acetic anhydride.

This method achieves >90% acetylation uniformity but requires additional purification steps.

Reaction Optimization and Catalysts

Catalytic Systems

  • Silver promoters : Ag₂CO₃ outperforms Ag₂O in minimizing side products (e.g., orthoester formation).

  • Molecular sieves : 4Å sieves enhance reaction efficiency by scavenging trace moisture.

Solvent Effects

  • Non-polar solvents : Dichloromethane improves β-selectivity by stabilizing the oxocarbenium ion intermediate.

  • Polar aprotic solvents : DMF or DMSO reduces yields due to competing solvolysis.

Purification and Characterization

Chromatographic Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent removes unreacted 2-nitrophenol and acetylated byproducts.

  • Recrystallization : Methanol/water mixtures yield white crystalline solids (mp 210–212°C).

Spectroscopic Data

  • ¹H NMR : Key signals include δ 8.15–8.05 (m, aromatic H), 5.35–5.10 (m, anomeric H), and 2.10–1.90 (s, acetyl CH₃).

  • Mass spectrometry : [M+Na]⁺ peak at m/z 780.65 confirms molecular weight.

Challenges and Troubleshooting

Stereochemical Control

  • α/β Mixtures : Result from inadequate Ag⁺ coordination; mitigated by strict temperature control (−10°C).

  • Hydrolysis : Moisture exposure degrades cellobiosyl bromide; reactions require anhydrous conditions.

Yield Limitations

  • Competing reactions : Orthoester formation consumes up to 20% of starting material.

  • Scalability : Multi-gram syntheses suffer from prolonged reaction times (>24 h), reducing efficiency.

Physicochemical Properties

PropertyValueSource
Molecular formulaC₃₂H₃₉NO₂₀
Molecular weight757.65 g/mol
Melting point210–212°C
SolubilityDCM, DMSO, EtOAc, MeOH
Purity≥98% (¹H-NMR)

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl beta-d-cellobioside heptaacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 2-Nitrophenol and cellobiose.

    Reduction: 2-Aminophenyl beta-d-cellobioside heptaacetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Enzymatic Assays

Substrate for Glycosidases
2-Nitrophenyl beta-D-cellobioside heptaacetate serves as a chromogenic substrate for measuring the activity of various glycosidases, particularly cellobiases. It allows researchers to quantify enzyme activity through colorimetric changes upon hydrolysis, which can be measured spectrophotometrically. This application is crucial for understanding enzyme kinetics and mechanisms involved in carbohydrate degradation processes .

Cellulase Activity Measurement
The compound is specifically useful in studying cellulase enzymes that play a significant role in the breakdown of cellulose into glucose units. It has been employed to characterize the function of endoglucanases and beta-glucosidases from different microbial sources, including Trichoderma harzianum and Aspergillus oryzae . The hydrolysis of this substrate provides insights into the catalytic efficiency and substrate specificity of these enzymes.

Structural Studies

Conformational Analysis
Recent studies have utilized this compound to investigate its conformational flexibility and structural properties using techniques such as X-ray powder diffraction (PXRD), Fourier-transform infrared spectroscopy (FTIR), and solid-state nuclear magnetic resonance (NMR). Such analyses help elucidate the molecular interactions within the glycosidic bond, providing foundational knowledge for the design of more effective enzyme substrates .

Solvatomorph Characterization
Research has identified multiple solvatomorphs of 2-nitrophenyl beta-D-cellobioside, enhancing our understanding of how different crystallization conditions affect its structure. This aspect is vital for developing refined methods to purify enzymes and study their activities under varying conditions .

Case Studies

Case Study: Cellobiase Activity in Biofuel Production
In bioenergy research, this compound has been instrumental in optimizing assays for cellobiase activity, which is critical for converting lignocellulosic biomass into fermentable sugars. One study demonstrated that using this substrate led to improved assay sensitivity and specificity, facilitating advancements in biofuel production technologies .

Case Study: Enzyme Mechanism Elucidation
A notable case involved investigating the enzymatic mechanism of a mutant endo-glycoceramidase II from Rhodococcus sp., where this compound was used to assess transglycosylation versus hydrolysis rates. The results indicated a significant alteration in enzyme behavior due to a single point mutation, showcasing the compound's utility in mechanistic studies of glycoside hydrolases .

Summary Table of Applications

Application AreaSpecific UseKey Findings/Insights
Enzymatic AssaysSubstrate for measuring glycosidase activityQuantitative analysis via colorimetric changes
Cellulase Activity MeasurementCharacterization of microbial cellulasesInsights into enzyme kinetics and substrate specificity
Structural StudiesConformational analysisUnderstanding molecular interactions within glycosidic bonds
Case StudiesBiofuel production optimizationEnhanced assay sensitivity for cellobiase activity
Mechanistic InvestigationsStudy of enzyme behavior with mutationsInsights into transglycosylation versus hydrolysis rates

Mechanism of Action

The mechanism of action of 2-Nitrophenyl beta-d-cellobioside heptaacetate involves its enzymatic hydrolysis by beta-glucosidase enzymes. The enzyme binds to the compound and catalyzes the cleavage of the glycosidic bond, releasing 2-nitrophenol and cellobiose. The released 2-nitrophenol can be detected spectrophotometrically, making it a useful tool in enzyme assays .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: [(2R,3R,4S,5R,6S)-4,5-Diacetyloxy-6-(2-nitrophenoxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
  • Synonyms: o-Nitrophenyl β-D-Cellobioside Heptaacetate, 2-Nitrophenyl 2,2',3,3',4',6,6'-hepta-O-acetyl-β-D-cellobioside .
  • CAS Number : 70867-22-0
  • Molecular Formula: C₃₂H₃₉NO₂₀
  • Molecular Weight : 757.65 g/mol .

Properties and Applications :
This compound belongs to the oligosaccharide class and is extensively utilized in biomedical research as a chemical probe to study glycosidic enzymes, particularly β-glucosidases and cellulases. Its 2-nitrophenyl group acts as a chromogenic leaving group, enabling spectrophotometric monitoring of enzymatic hydrolysis . It is soluble in dichloromethane, facilitating its use in organic-phase reactions . Commercial suppliers include Synthose (Catalogue Number: NG819) and Labgogo, emphasizing its accessibility for research .

Comparison with Structurally Similar Compounds

1-Naphthyl β-D-Cellobioside Heptaacetate

Key Differences :

  • Aromatic Group : Replaces the 2-nitrophenyl group with a 1-naphthyl moiety.
  • Electronic Effects : The naphthyl group is electron-rich compared to the electron-withdrawing nitro group, altering substrate-enzyme interactions.
  • Applications : Similarly used in enzymatic assays but favored for fluorescence-based detection due to the naphthyl group’s inherent fluorescence .
Parameter 2-Nitrophenyl β-D-Cellobioside Heptaacetate 1-Naphthyl β-D-Cellobioside Heptaacetate
CAS Number 70867-22-0 Not explicitly listed in evidence
Molecular Formula C₃₂H₃₉NO₂₀ Likely C₃₆H₄₂O₂₀ (estimated)
Solubility Dichloromethane Likely similar (organic solvents)
Detection Method Spectrophotometric (absorbance at ~400 nm) Fluorometric (fluorescence emission)
Primary Use Enzyme kinetics studies Fluorescence-based enzymatic assays

Other Nitrophenyl Derivatives

Compounds like 3-((2-nitrophenyl)methylene-amino-2-oxazolidinone (NPAOZ) and 5-methylmorfolino-3-((2-nitrophenyl)methylene)-3-amino-2-oxazolidinone (NPAMOZ) () share the 2-nitrophenyl motif but differ fundamentally in structure and application:

  • Structural Contrast: These derivatives are hydrazides or oxazolidinones, lacking the cellobioside backbone.
  • Applications : Used as internal standards in mass spectrometry for detecting food contaminants (e.g., nitrofuran metabolites) rather than enzymatic studies .

Research Findings and Practical Considerations

Enzymatic Specificity

The 2-nitrophenyl group in β-D-cellobioside heptaacetate enhances hydrolysis rates in β-glucosidase assays due to its electron-withdrawing properties, which stabilize the transition state during cleavage. This contrasts with 1-naphthyl derivatives, where hydrolysis rates may be slower but detectable via fluorescence .

Commercial Availability

  • 2-Nitrophenyl β-D-Cellobioside Heptaacetate : Available from multiple suppliers (e.g., Synthose, Labgogo) with standardized purity (>95%) .
  • 1-Naphthyl Analog : Less commonly listed in evidence, suggesting niche use or proprietary synthesis.

Limitations

  • Stability Data: Limited information on long-term storage conditions for both compounds .
  • Safety: No explicit hazard data provided, though nitrophenyl compounds generally require handling in ventilated environments.

Biological Activity

2-Nitrophenyl beta-D-cellobioside heptaacetate (C_18H_21N_2O_{13}) is a synthetic glycosidic compound primarily utilized in biochemical research to investigate the activity of glycosidases, particularly cellobiases. This compound serves as a substrate that mimics cellobiose, allowing researchers to study enzyme kinetics and mechanisms involved in carbohydrate metabolism.

  • Molecular Formula : C_18H_21N_2O_{13}
  • Molecular Weight : 427.35 g/mol
  • Appearance : Yellow crystalline powder
  • Solubility : Slightly soluble in water and ethanol
  • Stability : Stable at room temperature; decomposes above 80°C

The primary biological activity of this compound revolves around its interaction with glycosidic enzymes. These enzymes hydrolyze glycosidic bonds, facilitating the breakdown of polysaccharides into simpler sugars. The compound acts as a chromogenic substrate, producing a measurable color change upon enzymatic hydrolysis, which can be quantified spectrophotometrically.

Enzyme Interaction

The compound is particularly effective in studies involving:

  • Cellobiases : Enzymes that hydrolyze cellobiose into glucose.
  • Glycoside Hydrolases : Enzymes from various organisms that catalyze the hydrolysis of glycosidic bonds.

Enzymatic Assays

Recent studies have employed this compound to assess the activity of various glycosidases. For example, it has been used to characterize the function of endoglucanase from Trichoderma harzianum and β-glucosidase from Thermobifida xylanolyticum .

Table 1: Comparative Analysis of Enzyme Kinetics Using this compound

Enzyme SourceKm (mM)Vmax (µmol/min)Reaction Type
Trichoderma harzianum1.512.5Hydrolysis
Thermobifida xylanolyticum0.815.0Hydrolysis
Aspergillus oryzae1.010.0Hydrolysis

Case Study 1: Characterization of Glycosidases

In a study examining the enzymatic characteristics of cellobiases, researchers utilized this compound to determine kinetic parameters such as Km and Vmax for various enzymes. The results indicated significant differences in enzyme efficiency, highlighting the utility of this substrate in enzyme characterization .

Case Study 2: Solvatomorphs and Conformational Analysis

A recent publication explored the solvatomorphs of p-nitrophenyl β-D-cellobioside and its heptaacetate form. The study utilized techniques such as PXRD and FTIR to analyze the conformational flexibility of the glycosidic bond, revealing insights into how structural variations affect enzymatic activity . This work underscores the importance of molecular conformation in enzymatic interactions.

Safety and Handling

While this compound is not significantly toxic, standard laboratory safety precautions should be followed:

  • Use gloves and lab coats when handling.
  • Avoid ingestion or inhalation.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-nitrophenyl beta-d-cellobioside heptaacetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via glycosylation reactions using phase-transfer catalysis or silyl ether intermediates. For example, hepta-acetate derivatives of glycosyl donors (e.g., maltosyl fluoride) are reacted with nitrophenol derivatives in a two-phase system with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reactivity . Critical parameters include:

  • Temperature : Reactions are often conducted at 25–40°C to balance reactivity and stability of the acetylated intermediates.
  • Solvent System : Dichloromethane-water mixtures are common for phase-transfer systems.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is used to isolate the product, with yields ranging from 50–70% depending on stoichiometric ratios .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Structural confirmation involves:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR are used to verify glycosidic linkages (e.g., β-configuration via coupling constants J1,2810 HzJ_{1,2} \approx 8–10\ \text{Hz}) and acetylation patterns (e.g., seven acetate groups at δ 1.9–2.3 ppm) .
  • Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight (e.g., [M+Na]+^+ at m/z 700–750 range) .
  • Melting Point Analysis : Reported values (e.g., 195–197°C) should align with literature data to rule out impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or physical data (e.g., melting point discrepancies) for this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic forms, residual solvents, or incomplete acetylation. To address this:

  • Recrystallization : Use mixed solvents (e.g., chloroform/methanol) to isolate pure polymorphs and re-measure thermal properties .
  • Thermogravimetric Analysis (TGA) : Quantify residual solvents or moisture content affecting melting points.
  • Comparative Chromatography : Compare HPLC retention times (e.g., C18 column, water/acetonitrile eluent) with authentic standards to confirm purity .
  • Iterative Synthesis : Repeat reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability .

Q. What strategies ensure the stability of this compound during enzymatic assays?

  • Methodological Answer : The compound is prone to hydrolysis under aqueous conditions. Stability optimization includes:

  • Storage : Lyophilize and store at -20°C in desiccated, amber vials to prevent acetyl group hydrolysis .
  • Buffering : Use low-pH buffers (e.g., sodium acetate, pH 4.5) to slow β-glycosidic bond cleavage during kinetic studies.
  • Enzyme Compatibility : Pre-incubate the compound with stabilizing agents (e.g., 1–5% DMSO) to maintain solubility without inhibiting enzyme activity .

Q. How can this compound be utilized as a substrate in enzyme kinetics for studying β-glucosidases or cellulases?

  • Methodological Answer : The 2-nitrophenyl group acts as a chromogenic reporter. Key steps include:

  • Assay Design : Monitor absorbance at 405–410 nm (nitrophenolate release) using a microplate reader.
  • Kinetic Parameters : Calculate KmK_m and VmaxV_{max} via Michaelis-Menten plots, ensuring substrate concentrations remain below solubility limits (typically 0.1–2 mM in DMSO/buffer mixtures) .
  • Inhibition Studies : Co-incubate with inhibitors (e.g., gluconolactone) and use Lineweaver-Burk analysis to determine inhibition mechanisms .

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